

Methyl Melissate: A Comprehensive Toxicological and Safety Profile

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Methyl melissate	
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Abstract

This technical guide provides an in-depth review of the available toxicological and safety data for **methyl melissate**. Due to a lack of specific experimental studies on **methyl melissate**, this profile relies on read-across data from structurally similar long-chain fatty acid esters. The available information suggests a low order of toxicity for **methyl melissate**. This document summarizes key toxicological endpoints, details the standard experimental protocols for their assessment, and presents relevant metabolic pathway information. All quantitative data is presented in tabular format for clarity, and experimental workflows and metabolic pathways are illustrated using diagrams generated with Graphviz (DOT language) to facilitate understanding.

Introduction

Methyl melissate (CAS No. 629-83-4), also known as methyl triacontanoate, is the methyl ester of melissic acid, a saturated long-chain fatty acid. It is found in various natural sources and has potential applications in the cosmetic, pharmaceutical, and food industries. A thorough understanding of its toxicological profile is essential for ensuring its safe use in consumer products and therapeutic development. This whitepaper aims to consolidate the existing safety data and provide a detailed overview of the standard methodologies used to assess the safety of substances like **methyl melissate**.



Toxicological Profile

The toxicological data for **methyl melissate** is primarily based on read-across from other long-chain fatty acid esters. The data indicates a low potential for acute and systemic toxicity, as well as for developmental and reproductive effects.

Acute Toxicity

Acute toxicity studies are designed to assess the adverse effects that may occur shortly after a single exposure to a substance. For long-chain fatty acid esters, the acute oral toxicity is low.

Endpoint	Species	Route	Value	Reference Substance(s)
LD50	Rat	Oral	> 5 g/kg	C22-C34 Alkyl Fatty Acid Esters
Table 1: Summary of Acute Oral				
Toxicity Data (Read-Across)				

Repeated Dose Toxicity

Repeated dose toxicity studies evaluate the effects of long-term or repeated exposure to a substance. A 28-day oral gavage study on similar fatty acid esters showed no significant toxicity.



Endpoint	Species	Route	Dose Levels (mg/kg/day)	NOAEL (mg/kg/day)	Reference Substance(s)
28-Day Oral Gavage	Rat	Oral	100, 500, 1000	1000	Decyl Oleate, Octyl Stearate
Table 2:					
Summary of					
Repeated					
Dose Oral					
Toxicity Data					
(Read-					
Across)					

Developmental and Reproductive Toxicity

Developmental and reproductive toxicity studies assess the potential for a substance to interfere with normal reproduction and development. Studies on a related fatty acid ester indicate no maternal or teratogenic effects at high doses.



Endpoint	Species	Route	Dose Levels (mg/kg/da y)	Maternal NOAEL (mg/kg/da y)	Teratogen icity NOAEL (mg/kg/da y)	Referenc e Substanc e(s)
Oral Gavage (Gestation)	Rat	Oral	100, 300, 1000	> 1000	> 1000	C16-C18 Fatty Acid 2- Ethylhexyl Ester
Table 3: Summary of Developme ntal and Reproducti ve Toxicity Data (Read- Across)						

Skin and Eye Irritation

Qualitative information suggests that **methyl melissate** is not expected to be a skin or eye irritant. However, no quantitative data from standardized tests are available for **methyl melissate** itself.

Genotoxicity

There is no specific genotoxicity data available for **methyl melissate**. Standard genotoxicity tests, such as the Ames test and the in vivo micronucleus assay, would be required for a complete toxicological profile.

Experimental Protocols



The following sections detail the standard methodologies for key toxicological assessments, based on OECD guidelines. These protocols would be applicable for generating specific data for **methyl melissate**.

Acute Oral Toxicity (as per OECD 423)

This method is used to determine the acute oral toxicity of a substance.



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Figure 1: Workflow for Acute Oral Toxicity Study (OECD 423).

Methodology:

- Test Animals: Young, healthy adult rats (usually females) are used.
- Dose Administration: A single dose of the test substance is administered by oral gavage. The starting dose is selected based on available information.
- Observation Period: Animals are observed for 14 days for signs of toxicity, including changes in skin, fur, eyes, and behavior, as well as for mortality. Body weight is recorded weekly.
- Necropsy: At the end of the observation period, all surviving animals are euthanized and a gross necropsy is performed.
- Data Analysis: The number of animals that die within the observation period is recorded, and the LD50 is estimated.

Repeated Dose 28-Day Oral Toxicity Study (as per OECD 407)

This study provides information on the potential health hazards arising from repeated exposure to a substance over 28 days.





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Figure 2: Workflow for a 28-Day Repeated Dose Oral Toxicity Study (OECD 407).

Methodology:

- Test Animals: Groups of male and female rats are used.
- Dose Administration: The test substance is administered daily by oral gavage for 28 days. At least three dose levels and a control group are used.
- Observations: Animals are observed daily for clinical signs of toxicity. Body weight and food consumption are measured weekly.
- Clinical Pathology: At the end of the study, blood samples are collected for hematology and clinical biochemistry analysis.
- Pathology: All animals are subjected to a full necropsy. The weights of major organs are recorded.
- Histopathology: Tissues from the control and high-dose groups are examined microscopically.
- Data Analysis: The No-Observed-Adverse-Effect-Level (NOAEL) is determined.

In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method (as per OECD 439)

This in vitro test is used to assess the skin irritation potential of a substance.



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Figure 3: Workflow for In Vitro Skin Irritation Test (OECD 439).

Methodology:

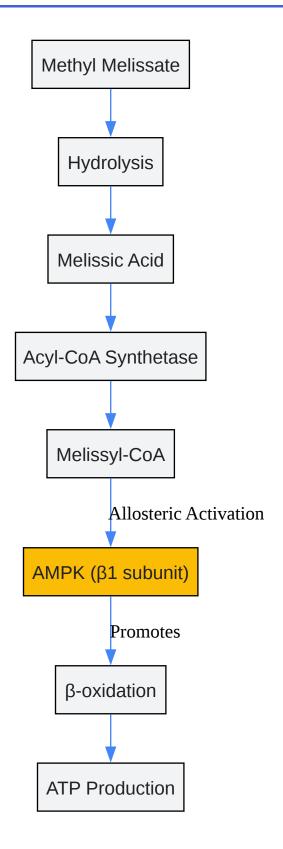
- Test System: A reconstructed human epidermis (RhE) model is used.
- Application: The test substance is applied topically to the surface of the RhE tissue.
- Incubation: The tissue is incubated for a specific period.
- Washing: The test substance is removed by washing.
- Viability Assay: Cell viability is determined using a colorimetric assay (e.g., MTT assay).
- Data Analysis: The substance is classified as an irritant or non-irritant based on the reduction in cell viability compared to a negative control.

Metabolism and Signaling Pathways

Methyl melissate, as a long-chain fatty acid ester, is expected to be metabolized into melissic acid and methanol. Long-chain fatty acids are known to be converted into their coenzyme A (CoA) esters, which play a significant role in cellular metabolism and signaling.

Long-chain fatty acyl-CoA esters are allosteric regulators of AMP-activated protein kinase (AMPK), a key enzyme in cellular energy homeostasis. The binding of these esters to the β1-subunit of AMPK can lead to its activation.





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Figure 4: Proposed Metabolic and Signaling Pathway of Methyl Melissate.



This pathway suggests that the metabolic products of **methyl melissate** could influence cellular energy metabolism through the AMPK signaling cascade.

Conclusion

Based on the available read-across data from structurally similar long-chain fatty acid esters, **methyl melissate** is not expected to pose a significant toxicological risk. The acute oral toxicity is low, and it is not anticipated to be a skin or eye irritant. Repeated oral exposure and developmental studies on related compounds have not shown adverse effects at high dose levels.

However, it is crucial to emphasize that this toxicological profile is based on read-across data and not on direct experimental studies of **methyl melissate**. To establish a definitive safety profile, it is recommended that key toxicological studies, as detailed in the experimental protocols section of this guide, be conducted on **methyl melissate** itself. These studies should include, at a minimum, acute oral toxicity, skin and eye irritation, and genotoxicity assessments.

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